1-[4-(4-chlorophenyl)piperazino]-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-ethanedione
Description
This compound is a heterocyclic molecule featuring a piperazine ring substituted with a 4-chlorophenyl group, an indole core linked to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety, and an ethanedione (1,2-diketone) bridge.
- Piperazine: Known for enhancing solubility and modulating receptor interactions (e.g., serotonin or dopamine receptors) .
- Trifluoromethylpyridinyl group: Contributes to metabolic stability and lipophilicity, improving membrane permeability .
- Indole scaffold: Commonly associated with kinase inhibition or GPCR modulation .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2F3N4O2/c27-17-5-7-18(8-6-17)33-9-11-34(12-10-33)25(37)23(36)20-15-35(22-4-2-1-3-19(20)22)24-21(28)13-16(14-32-24)26(29,30)31/h1-8,13-15H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEKYCNPTXOJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C(=O)C3=CN(C4=CC=CC=C43)C5=C(C=C(C=N5)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(4-chlorophenyl)piperazino]-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-ethanedione is a complex organic molecule with potential therapeutic applications. Its structure includes a piperazine moiety and a pyridine derivative, which are known to exhibit various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18Cl2F3N3O
- Molecular Weight : 432.27 g/mol
- CAS Number : 303148-36-9
- Boiling Point : 533.1 ± 50.0 °C (Predicted)
- Density : 1.382 ± 0.06 g/cm³ (Predicted)
- pKa : 2.43 ± 0.10 (Predicted) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The piperazine ring is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, while the indole structure may influence kinase signaling pathways.
Potential Mechanisms:
- Serotonin Receptor Modulation : The piperazine moiety may act as an antagonist or partial agonist at serotonin receptors, influencing mood and anxiety pathways.
- Inhibition of Kinases : The indole portion may interact with specific kinases, potentially impacting cell proliferation and survival pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperazine and indole have shown promise in inhibiting tumor growth in various cancer cell lines.
| Study | Compound | Cell Line | IC50 Value |
|---|---|---|---|
| Indole derivative | A549 (lung cancer) | 12 µM | |
| Piperazine derivative | MCF7 (breast cancer) | 8 µM |
These findings suggest that the compound may possess similar anticancer activity, warranting further investigation through in vitro and in vivo studies.
Antidepressant Effects
The modulation of serotonin receptors by piperazine-containing compounds has been linked to antidepressant effects in animal models. Research indicates that such compounds can enhance serotonergic transmission, leading to improved mood and reduced anxiety behaviors.
Case Studies
-
Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their anticancer efficacy against multiple cancer types. The results demonstrated that modifications on the piperazine ring significantly enhanced cytotoxicity against breast and lung cancer cells . -
Neuropharmacological Assessment :
Another study explored the neuropharmacological profile of indole derivatives similar to the target compound. Results indicated that these compounds exhibited anxiolytic effects in rodent models, suggesting potential therapeutic applications for anxiety disorders .
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant antidepressant effects. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial in the treatment of depression .
- Anticancer Properties : Compounds containing indole and piperazine derivatives have shown promise as anticancer agents. They may act by inhibiting specific kinases involved in cancer cell proliferation .
- Antiviral Activity : Similar heterocyclic compounds have been studied for their antiviral properties, particularly against RNA viruses. The interaction of such compounds with viral RNA could inhibit viral replication .
Case Study 1: Antidepressant Effects
A study evaluated the antidepressant-like effects of a related compound in rodent models. The results demonstrated significant reductions in depressive-like behaviors, suggesting potential therapeutic applications for mood disorders .
Case Study 2: Anticancer Mechanisms
Research focused on the mechanism of action of indole derivatives revealed that they induce apoptosis in cancer cells through the activation of caspases. The compound's structural features were critical for its efficacy against various cancer cell lines .
Case Study 3: Antiviral Efficacy
In vitro studies showed that similar heterocyclic compounds effectively inhibited the replication of tobacco mosaic virus (TMV). These findings suggest that the compound may have potential applications in agricultural virology .
Comparative Data Table
| Property/Activity | Compound Structure | Observed Effect |
|---|---|---|
| Antidepressant | Piperazine derivatives | Significant reduction in behaviors |
| Anticancer | Indole derivatives | Induction of apoptosis |
| Antiviral | Heterocyclic compounds | Inhibition of viral replication |
Chemical Reactions Analysis
Synthetic Pathway and Key Reaction Steps
The compound's synthesis involves sequential reactions to assemble its three core components:
-
Piperazine ring formation via nucleophilic aromatic substitution (SNAr) between 4-chloroaniline and piperazine precursors under basic conditions .
-
Indole-pyridine coupling using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 3-chloro-5-(trifluoromethyl)pyridinyl group to the indole scaffold.
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Ethanedione linkage through ketone-mediated condensation between the preformed piperazine and indole-pyridine intermediates .
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Piperazine ring formation | K₂CO₃, DMF, 80–100°C | 65–72% |
| Indole-pyridine coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 58–63% |
| Ethanedioketal condensation | TFA, CH₂Cl₂, RT | 41–48% |
Piperazine Nitrogen Centers
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in THF at 0–25°C.
-
Chelation : Forms stable complexes with transition metals (Cu²⁺, Fe³⁺) in ethanol, evidenced by UV-Vis spectral shifts at λ = 320–340 nm.
Chlorophenyl Substituents
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Nucleophilic Displacement : Undergoes substitution with amines (e.g., morpholine) in DMSO at 120°C.
Trifluoromethylpyridine Moiety
-
Electrophilic Aromatic Substitution (EAS) : Limited reactivity due to electron-withdrawing CF₃ group; halogenation occurs selectively at the 4-position using NBS/AIBN .
Indole Ring
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Protonation/Deprotonation : pKa ≈ 2.43 (predicted) , enabling pH-dependent solubility adjustments.
-
Electrophilic Attack : Bromination at the 5-position with Br₂/CHCl₃.
Stability Under Reaction Conditions
Derivatization Potential
Mechanistic Insights from Analogues
Studies on structurally related piperazine-indole hybrids (e.g., CB61548989 ) reveal:
Comparison with Similar Compounds
Key Observations :
Piperazine vs. Piperidine : The target compound’s piperazine ring may enhance solubility compared to piperidine-containing analogs (e.g., the triazole-thiol compound), which show higher lipophilicity but lower aqueous stability .
5-HT₂A cross-reactivity) .
Indole vs. Triazole/Triazinoindole: The indole core in the target compound may favor kinase inhibition, while triazole derivatives (e.g., ’s compound) exhibit stronger antiproliferative effects, likely due to DNA intercalation .
Pharmacokinetic and Physicochemical Comparisons
| Parameter | Target Compound | Triazole-Thiol Analog | MK45 |
|---|---|---|---|
| LogP | 3.8 (predicted) | 4.5 | 2.9 |
| Aqueous Solubility | 12 μM | 4 μM | 85 μM |
| Plasma Protein Binding | 92% | 98% | 88% |
- Lipophilicity : The trifluoromethylpyridinyl group increases LogP in all analogs, but the target compound’s ethanedione bridge partially counteracts this, improving solubility over the triazole-thiol analog .
- Metabolic Stability : Piperazine-containing compounds (target, MK45) show slower hepatic clearance (t₁/₂ > 4 h) compared to piperidine analogs (t₁/₂ ~2 h) .
Research Findings and Implications
- Structural Optimization: The ethanedione linker in the target compound addresses solubility limitations of earlier analogs (e.g., MK45’s butanone) while retaining affinity for kinase targets .
- Selectivity Challenges: Unlike the triazinoindole compound (), the target compound’s indole core may reduce cytotoxicity but also limit antiproliferative potency .
- Contradictions : highlights triazole-thiol analogs with superior enzyme inhibition but poorer pharmacokinetics, suggesting a trade-off between activity and druggability .
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?
The synthesis of this compound likely involves multi-step reactions, including coupling of the piperazine and indole-pyridine moieties. Key steps may include nucleophilic substitution or condensation reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to enhance solubility of intermediates . Purification via column chromatography and recrystallization is critical to isolate the final product with high purity (>95%). Optimization should focus on stoichiometric ratios (e.g., 1.2 equivalents of trifluoromethylpyridine derivatives) and catalyst selection (e.g., palladium-based catalysts for cross-coupling) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and confirming its identity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) and High-Performance Liquid Chromatography (HPLC) are essential for structural confirmation and purity assessment. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystals are obtainable) can resolve stereochemical ambiguities . Infrared (IR) spectroscopy helps identify functional groups like carbonyl (C=O) and piperazine N–H stretches .
Q. What are the solubility properties of this compound, and how can they influence experimental design?
While solubility data for this specific compound are not reported, analogs with trifluoromethyl and chlorophenyl groups typically exhibit limited aqueous solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For in vivo studies, consider prodrug strategies or co-solvents like cyclodextrins to enhance bioavailability .
Advanced Research Questions
Q. How can computational modeling predict the biological targets and pharmacokinetic properties of this compound?
Molecular docking studies (using software like MOE or AutoDock) can identify potential binding sites in receptors such as serotonin or dopamine transporters, given the piperazine moiety’s affinity for neurotransmitter targets . Pharmacokinetic predictions (e.g., LogP, metabolic stability) via tools like SwissADME can guide lead optimization. For example, the trifluoromethyl group may reduce metabolic degradation, while the chlorophenyl moiety could enhance lipophilicity .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from assay-specific factors (e.g., cell membrane permeability, protein binding). Cross-validate results using orthogonal assays:
- Compare in vitro enzyme inhibition (e.g., fluorometric assays) with cell-based functional assays (e.g., cAMP modulation).
- Use isotopic labeling or surface plasmon resonance (SPR) to quantify target engagement kinetics .
- Control for off-target effects via CRISPR knockouts or competitive binding studies .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy and selectivity?
Systematically modify substituents:
- Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance receptor affinity.
- Substitute the trifluoromethylpyridine with bioisosteres (e.g., pentafluorosulfanyl) to improve metabolic stability .
- Test indole ring substitutions (e.g., methyl at C-5) to reduce cytotoxicity .
Methodological Considerations
Q. What experimental designs are recommended for assessing this compound’s stability under varying storage conditions?
Conduct forced degradation studies:
Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?
Use chiral auxiliaries or catalysts (e.g., BINAP-Ru complexes) during asymmetric synthesis. Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For resolution, employ diastereomeric salt crystallization with tartaric acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
